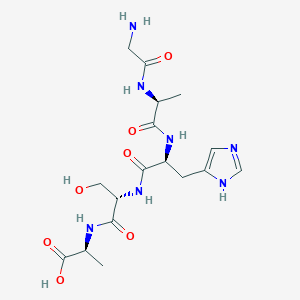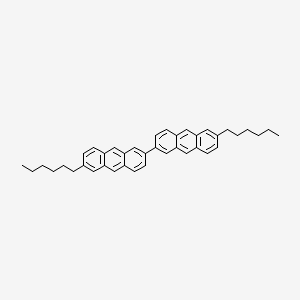
6,6'-Dihexyl-2,2'-bianthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dihexyl-2,2’-bianthracene is an organic compound belonging to the anthracene derivatives family. It is characterized by its two anthracene units connected at the 2,2’ positions and substituted with hexyl groups at the 6,6’ positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, particularly in organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dihexyl-2,2’-bianthracene typically involves the coupling of two anthracene units. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the hexyl groups at the 6,6’ positions .
Industrial Production Methods: Industrial production of 6,6’-Dihexyl-2,2’-bianthracene may involve large-scale Friedel-Crafts alkylation or other metal-catalyzed coupling reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,6’-Dihexyl-2,2’-bianthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution can introduce halogens, nitro groups, or sulfonic acid groups .
Scientific Research Applications
6,6’-Dihexyl-2,2’-bianthracene has a wide range of applications in scientific research:
Organic Electronics: It is used in organic thin-film transistors (OTFTs) due to its high field-effect mobility and stability.
Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Research: Its derivatives are studied for potential antimicrobial and anti-inflammatory activities.
Industrial Applications: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 6,6’-Dihexyl-2,2’-bianthracene exerts its effects is primarily related to its electronic structure. The extended conjugated π-system allows for efficient charge transport and light absorption/emission. In OTFTs, the compound facilitates charge carrier mobility, while in OLEDs, it contributes to light emission through fluorescence .
Comparison with Similar Compounds
2,2’-Bianthracene: Lacks the hexyl substitutions, resulting in different electronic properties.
2,6-Trianthracene: Contains an additional anthracene unit, altering its photophysical characteristics.
9,10-Diphenylanthracene: Substituted at different positions, leading to variations in its electronic and optical properties
Uniqueness: 6,6’-Dihexyl-2,2’-bianthracene is unique due to its specific substitution pattern, which enhances its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics and materials science .
Properties
CAS No. |
534619-47-1 |
|---|---|
Molecular Formula |
C40H42 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
2-hexyl-6-(6-hexylanthracen-2-yl)anthracene |
InChI |
InChI=1S/C40H42/c1-3-5-7-9-11-29-13-15-33-27-39-23-31(17-19-35(39)25-37(33)21-29)32-18-20-36-26-38-22-30(12-10-8-6-4-2)14-16-34(38)28-40(36)24-32/h13-28H,3-12H2,1-2H3 |
InChI Key |
CDRRLLNBQZBWEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C=C3C=C(C=CC3=C2)C4=CC5=CC6=C(C=C(C=C6)CCCCCC)C=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


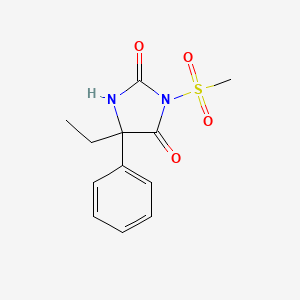
![6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid](/img/structure/B14214811.png)
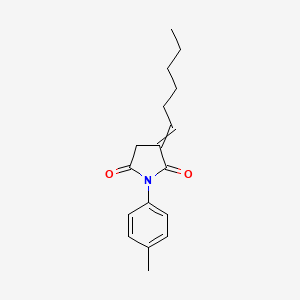
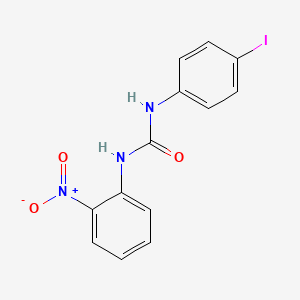

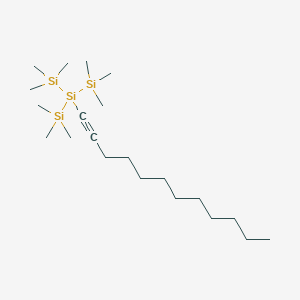
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14214856.png)
![Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl-](/img/structure/B14214859.png)
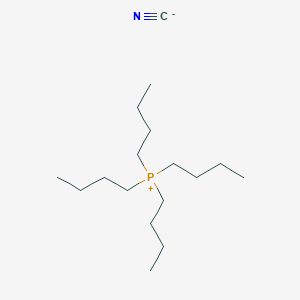
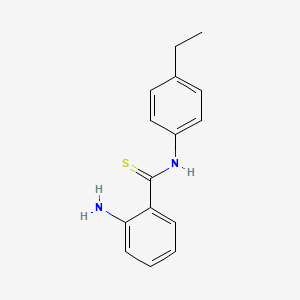
![2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol](/img/structure/B14214881.png)
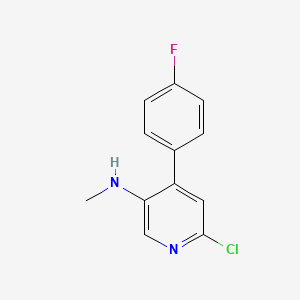
![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)
